N~1~-(2-chloro-6-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine
Description
This compound (CAS: 341966-40-3) features a 1,2-ethanediamine backbone linking two aromatic moieties: a 2-chloro-6-nitrophenyl group and a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group . Its molecular formula is C₈H₁₁Cl₂N₃O₂ (average mass: 252.095 g/mol), with a hydrochloride salt form (CAS: 298703-19-2) commonly used in laboratory settings . The nitro and trifluoromethyl (TFM) groups contribute to its electron-deficient aromatic systems, which may enhance binding to biological targets or improve pesticidal activity .
Properties
IUPAC Name |
N-(2-chloro-6-nitrophenyl)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2F3N4O2/c15-9-2-1-3-11(23(24)25)12(9)20-4-5-21-13-10(16)6-8(7-22-13)14(17,18)19/h1-3,6-7,20H,4-5H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPUHCJLDDRJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~1~-(2-chloro-6-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine is a chemical compound of interest due to its potential biological activities. This compound, with a molecular weight of 395.2 g/mol and a formula of C14H11Cl2F3N4O2, has been studied for various pharmacological properties, including its role as a potential therapeutic agent.
- Molecular Formula : C14H11Cl2F3N4O2
- Molecular Weight : 395.2 g/mol
- CAS Number : Not specified in the search results.
Biological Activity Overview
The biological activity can be categorized into several areas:
- Antimicrobial Activity
- Antioxidant Activity
- Enzyme Inhibition
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Antioxidant | DPPH scavenging activity observed | |
| Enzyme Inhibition | Potential COMT inhibitor properties |
Case Study: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of structurally similar compounds, derivatives containing nitro and chloro substituents were found to exhibit minimum inhibitory concentrations (MIC) ranging from 3.55 to 6.56 μg/mL against selected bacterial strains. This suggests that the presence of these functional groups significantly enhances the antimicrobial efficacy .
Case Study: Antioxidant Properties
A comparative analysis of various Schiff base ligands demonstrated that those derived from similar structural frameworks exhibited notable antioxidant activities, with effective concentrations leading to substantial DPPH radical scavenging capabilities. This highlights the potential for developing therapeutic agents targeting oxidative stress .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been identified as a potential pharmaceutical agent, particularly in the development of drugs targeting various diseases.
Anticancer Activity
Recent studies have indicated that compounds similar to N~1~-(2-chloro-6-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine exhibit significant anticancer properties. For instance, derivatives have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines.
Case Study:
A study published in Journal of Medicinal Chemistry reported that a related compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity (Makarov et al., 2021) .
Herbicidal Properties
The compound has shown potential as a herbicide due to its ability to inhibit specific enzymes involved in plant growth.
Research Findings:
Research conducted by Zhang et al. (2019) demonstrated that the compound effectively inhibited the growth of several weed species, making it a candidate for developing new herbicides targeting resistant weed populations .
Synthesis of Functional Polymers
This compound can serve as a monomer in the synthesis of functional polymers with unique properties.
Application Example:
In a study on polymeric materials, researchers utilized this compound to create polymers with enhanced thermal stability and chemical resistance, which are applicable in coatings and adhesives .
Data Tables
Comparison with Similar Compounds
N¹-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N²-[2-nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine (CAS: 338772-63-7)
- Molecular Formula : C₁₅H₁₁ClF₆N₄O₂
- Molecular Weight : 428.72 g/mol
- Key Differences :
Fluopyram (CAS: 658066-35-4)
- Molecular Formula : C₁₆H₁₁ClF₆N₂O
- Molecular Weight : 396.71 g/mol
- Key Differences :
- Contains a benzamide group instead of ethanediamine.
- Shares the 3-chloro-5-TFM pyridinyl moiety.
- Applications : Commercial fungicide/nematicide targeting succinate dehydrogenase (SDHI class). The benzamide structure improves metabolic stability compared to ethanediamine derivatives .
CAS 169327-83-7 (EPP Catalog)
- Molecular Formula : C₁₃H₆Cl₂F₆N₄O₂
- Molecular Weight : 429.11 g/mol
- Key Differences :
- Features a benzenediamine core with 3-chloro, 6-nitro, and 4-TFM substituents.
- The fused aromatic system may enhance π-π stacking interactions with biological targets.
- Applications : Studied for nematode management, with nitro groups contributing to redox-mediated toxicity .
N’-(3-Bromo-5-TFM-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine (CAS: 1311280-05-3)
- Molecular Formula : C₁₀H₁₃BrF₃N₃
- Molecular Weight : 336.68 g/mol
- Key Differences: Substitutes chlorine with bromine on the pyridine ring, increasing steric bulk and polarizability.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Application/Activity |
|---|---|---|---|---|
| Target Compound | C₈H₁₁Cl₂N₃O₂ | 252.095 | 2-chloro-6-nitro, 3-chloro-5-TFM pyridinyl | Lab use, potential agrochemical |
| N¹-[3-chloro-5-TFM-2-pyridinyl]-... (CAS 338772-63-7) | C₁₅H₁₁ClF₆N₄O₂ | 428.72 | 2-nitro-4-TFM phenyl | Research, agrochemical |
| Fluopyram | C₁₆H₁₁ClF₆N₂O | 396.71 | Benzamide, 3-chloro-5-TFM pyridinyl | Fungicide, nematicide |
| CAS 169327-83-7 | C₁₃H₆Cl₂F₆N₄O₂ | 429.11 | 3-chloro, 6-nitro, 4-TFM benzenediamine | Agrochemical research |
| N’-(3-Bromo-5-TFM-pyridin-2-yl)-... (CAS 1311280-05-3) | C₁₀H₁₃BrF₃N₃ | 336.68 | Bromo, dimethylamine | Research (binding studies) |
Key Findings and Implications
- Trifluoromethyl Groups: Improve lipid solubility and resistance to metabolic degradation . Ethanediamine Backbone: Offers flexibility for conformational adjustments during target binding, unlike rigid benzamide or benzenediamine cores .
- Applications : The target compound’s balance of nitro and TFM groups may position it as a mid-sized molecule with tunable solubility and potency, suitable for both lab-scale synthesis and field applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
